1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane
Overview
Description
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane is an organic compound with the molecular formula C5H5ClF4. It is a cyclobutane derivative where the ring is substituted with a chloromethyl group and four fluorine atoms.
Preparation Methods
The synthesis of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane typically involves the reaction of cyclobutene with chloromethyl fluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the chloromethyl and fluorine groups to the cyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.
Addition Reactions: The fluorine atoms on the cyclobutane ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane can be compared with other fluorinated cyclobutanes, such as:
1-Bromomethyl-2,2,3,3-tetrafluorocyclobutane: Similar structure but with a bromomethyl group instead of chloromethyl.
1-Chloromethyl-2,2,3,3-tetrafluorocyclopentane: A cyclopentane ring with similar substitutions.
1-Chloromethyl-2,2,3,3-tetrafluorocyclohexane: A cyclohexane ring with similar substitutions.
Properties
IUPAC Name |
3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4/c6-2-3-1-4(7,8)5(3,9)10/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWJVEJIBUWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382011 | |
Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-80-9 | |
Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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